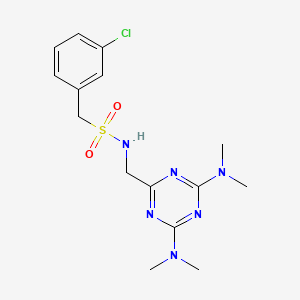
2-(2,5-Dichlorothiophen-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorothiophen-3-yl)ethanamine, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and pharmacological studies. DCTA is a derivative of thiophene and contains two chlorine atoms attached to the thiophene ring, making it a halogenated compound.
Scientific Research Applications
DNA Interaction and Cytotoxicity
Research on Cu(II) complexes with tridentate ligands has shown significant DNA binding propensity and minor structural changes to calf thymus DNA, indicating potential applications in targeted drug delivery and cancer therapy due to their low toxicity for different cancer cell lines (Kumar et al., 2012).
Antimicrobial and Antifungal Activity
A series of novel substituted 6-fluorobenzo[d]thiazole amides has been synthesized, exhibiting antibacterial and antifungal activities comparable to medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015). This suggests potential applications in developing new antimicrobial agents.
Light Emitting Polymers
Research into novel polymers containing carbazole and electroactive moieties for light emission has led to the synthesis of compounds emitting both green and yellow colors, highlighting their use in creating polymeric light emitting diodes (PLEDs) with potential applications in displays and lighting technologies (Aydın & Kaya, 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes have been shown to exhibit corrosion inhibition properties on mild steel in acidic environments, potentially useful in materials science for protecting industrial machinery and infrastructure (Das et al., 2017).
Apoptosis Inducers in Cancer Therapy
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds as novel apoptosis inducers with activity against several cancer cell lines, suggesting applications in cancer therapy (Zhang et al., 2005).
High-Performance Polymers
Studies on phosphinated dietheramine for soluble polyetherimides have indicated their potential in creating high-performance polymers with good thermal stability, organo-solubility, and flame retardancy, useful in electronics and aerospace applications (Lin et al., 2011).
Mechanism of Action
Target of Action
2-(2,5-Dichlorothiophen-3-yl)ethanamine, also known as DCTA, is a chemical compound that belongs to the class of thiophene derivativescytochrome P450 14 alpha-sterol demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in various organisms.
Mode of Action
For instance, the interaction of related compounds with CYP51 has been studied . These compounds exhibit good affinity with CYP51, notably, certain compounds showed the highest affinity with the lowest binding energies .
Result of Action
antimicrobial and antioxidant activities . For instance, certain compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . Additionally, some compounds showed potent antioxidant activity, with percentages ranging from 95.2% to 96.3%, compared with the control (ascorbic acid) .
properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDFEVPXPNGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCN)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorothiophen-3-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)





![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)


